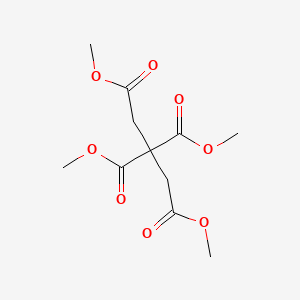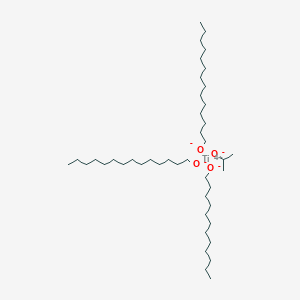
Dodecan-1-olate;propan-2-olate;tetradecan-1-olate;titanium(4+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecan-1-olate;propan-2-olate;tetradecan-1-olate;titanium(4+) is a complex organotitanium compoundThe compound’s molecular formula is C33H66O5Ti, and it has a molecular weight of 590.75 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dodecan-1-olate;propan-2-olate;tetradecan-1-olate;titanium(4+) typically involves the reaction of titanium tetrachloride with alcohols such as dodecan-1-ol, propan-2-ol, and tetradecan-1-ol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
TiCl4+4ROH→Ti(OR)4+4HCl
where R represents the alkyl groups from the alcohols used .
Industrial Production Methods
Industrial production of this compound involves large-scale reactions using similar methods as described above. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
Dodecan-1-olate;propan-2-olate;tetradecan-1-olate;titanium(4+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and corresponding aldehydes or ketones.
Reduction: It can be reduced to form lower oxidation state titanium compounds.
Substitution: The alkoxy groups can be substituted with other ligands, such as halides or other alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halides like hydrogen chloride or other alkoxides are used under controlled conditions.
Major Products Formed
Oxidation: Titanium dioxide and corresponding aldehydes or ketones.
Reduction: Lower oxidation state titanium compounds.
Substitution: New titanium alkoxides or halides.
Applications De Recherche Scientifique
Dodecan-1-olate;propan-2-olate;tetradecan-1-olate;titanium(4+) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and esterification.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in developing new therapeutic agents, particularly in cancer treatment.
Industry: Utilized in the production of high-performance materials, such as coatings and composites.
Mécanisme D'action
The mechanism of action of dodecan-1-olate;propan-2-olate;tetradecan-1-olate;titanium(4+) involves its ability to form stable complexes with various substrates. The titanium center acts as a Lewis acid, facilitating various chemical transformations. The alkoxy groups can stabilize the titanium center and participate in ligand exchange reactions, enhancing the compound’s reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Titanium(IV) isopropoxide: Similar in structure but with isopropoxide groups instead of dodecan-1-olate, propan-2-olate, and tetradecan-1-olate.
Titanium(IV) butoxide: Contains butoxide groups instead of the mixed alkoxy groups in the compound of interest.
Uniqueness
Dodecan-1-olate;propan-2-olate;tetradecan-1-olate;titanium(4+) is unique due to its mixed alkoxy groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical transformations .
Propriétés
Numéro CAS |
68460-18-4 |
|---|---|
Formule moléculaire |
C43H90O4Ti |
Poids moléculaire |
719.0 g/mol |
Nom IUPAC |
dodecan-1-olate;propan-2-olate;tetradecan-1-olate;titanium(4+) |
InChI |
InChI=1S/2C14H29O.C12H25O.C3H7O.Ti/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-2-3-4-5-6-7-8-9-10-11-12-13;1-3(2)4;/h2*2-14H2,1H3;2-12H2,1H3;3H,1-2H3;/q4*-1;+4 |
Clé InChI |
QBWHWEXWJINLMO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCC[O-].CCCCCCCCCCCC[O-].CC(C)[O-].[Ti+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


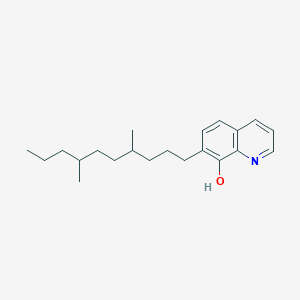

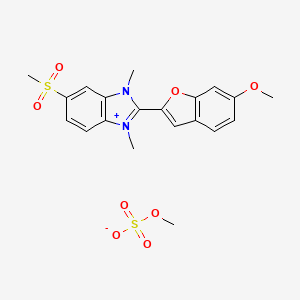
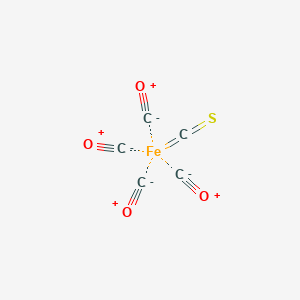
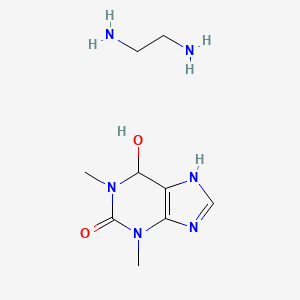

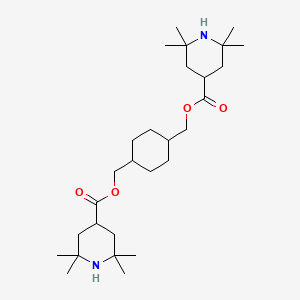
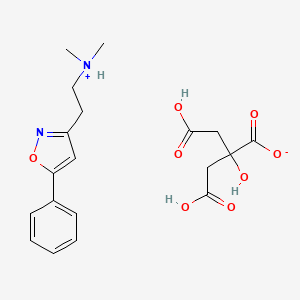
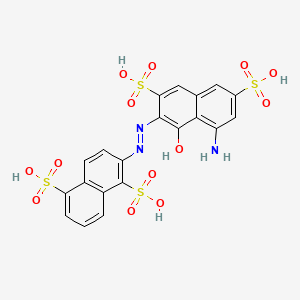
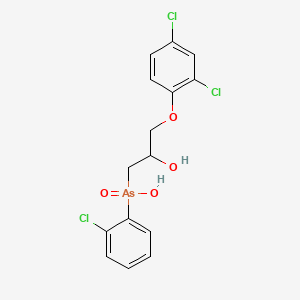
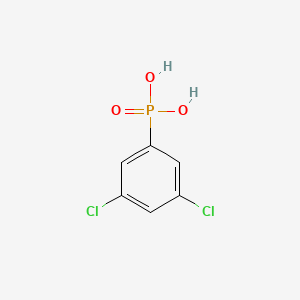
![1,4-Bis[(2-methoxyethyl)amino]anthraquinone](/img/structure/B13768137.png)
![5-Methyl-2-azabicyclo[4.1.0]heptan-3-one](/img/structure/B13768145.png)
